Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 683790-92-3
VCID: VC4325834
InChI: InChI=1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-7-9-16(10-8-15)33(28,29)25-11-5-6-13(2)12-25/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,24,26)
SMILES: CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)C
Molecular Formula: C22H25N3O5S3
Molecular Weight: 507.64

Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate

CAS No.: 683790-92-3

Cat. No.: VC4325834

Molecular Formula: C22H25N3O5S3

Molecular Weight: 507.64

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate - 683790-92-3

Specification

CAS No. 683790-92-3
Molecular Formula C22H25N3O5S3
Molecular Weight 507.64
IUPAC Name ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Standard InChI InChI=1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-7-9-16(10-8-15)33(28,29)25-11-5-6-13(2)12-25/h7-10,13H,4-6,11-12H2,1-3H3,(H,23,24,26)
Standard InChI Key DLRXVZHLQSIQMK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A thieno[2,3-d]thiazole bicyclic system, which confers rigidity and electronic diversity.

  • A 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido group at position 2, introducing a sulfonamide-linked piperidine substituent.

  • An ethyl carboxylate group at position 5, enhancing solubility and modulating reactivity.

The IUPAC name, ethyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,thiazole-5-carboxylate, reflects this arrangement. The SMILES string (CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)C) and InChIKey (DLRXVZHLQSIQMK-UHFFFAOYSA-N) provide unambiguous representations for computational studies.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number683790-92-3
Molecular FormulaC₂₂H₂₅N₃O₅S₃
Molecular Weight507.64 g/mol
IUPAC NameEthyl 6-methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,thiazole-5-carboxylate
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)C
InChIKeyDLRXVZHLQSIQMK-UHFFFAOYSA-N

Synthesis and Optimization

General Synthetic Strategy

Synthesis involves multi-step sequences starting from simpler heterocyclic precursors. A common route includes:

  • Condensation: Coupling a chlorinated thieno[2,3-d]thiazole intermediate with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.

  • Cyclization: Microwave-assisted closure to form the bicyclic core.

  • Esterification: Introducing the ethyl carboxylate group via nucleophilic acyl substitution.

Microwave irradiation (e.g., 150–200°C, 20–30 min) accelerates cyclization, improving yields compared to conventional heating.

Critical Intermediate: Methyl Thieno[2,3-d]Thiazole-5-Carboxylate

The methyl ester analog (CAS: 1909316-58-0) serves as a precursor. Its synthesis from thiophene-2-carboxylates involves:

  • S-Alkylation: Introducing a thiazole ring via reaction with thiourea.

  • Oxidation: Converting sulfide groups to sulfones using H₂O₂ or mCPBA .

Table 2: Comparative Analysis of Key Intermediates

IntermediateRole in SynthesisKey Reaction Conditions
Methyl thieno[2,3-d]thiazole-5-carboxylateCore structure precursorThiourea, EtOH, reflux
4-((3-Methylpiperidin-1-yl)sulfonyl)benzoyl chlorideSulfonamide coupling agentSOCl₂, DMF, 0°C → RT

Biological Activity and Mechanisms

Antibacterial Properties

The sulfonamide moiety enables broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely by inhibiting dihydropteroate synthase (DHPS), a folate pathway enzyme. Piperidine substitution may enhance membrane permeability, though specific MIC values require further validation.

Cytotoxicity and Anticancer Activity

In vitro assays against HeLa and MCF-7 cell lines suggest moderate cytotoxicity (IC₅₀: 15–25 μM). Mechanistic studies propose topoisomerase II inhibition, though direct evidence is lacking.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The ethyl ester group improves lipid solubility (predicted logP: 3.2), but aqueous solubility remains poor (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH <4), necessitating enteric coatings for oral delivery.

Metabolic Pathways

In silico predictions (SwissADME) highlight:

  • Ester hydrolysis: Primary route, yielding the carboxylic acid derivative.

  • Piperidine oxidation: CYP3A4-mediated N-demethylation .

Applications and Future Directions

Drug Discovery

The compound’s scaffold is a candidate for optimizing:

  • Antibacterial agents: Modifying the piperidine group to reduce efflux pump recognition.

  • Anticancer therapies: Introducing fluorine substituents to enhance topoisomerase binding .

Synthetic Challenges

Scalability remains limited by low cyclization yields (~40%). Future work should explore:

  • Flow chemistry: To improve heat transfer during microwave steps.

  • Enzymatic esterification: For greener synthesis .

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